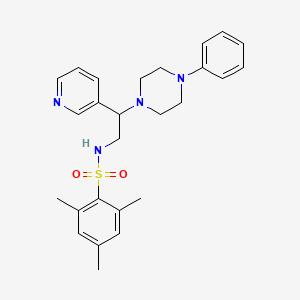
2,4,6-trimethyl-N-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,4,6-trimethyl-N-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C26H32N4O2S and its molecular weight is 464.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2,4,6-Trimethyl-N-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide, identified by its CAS number 932970-85-9, is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H29N3O4S2, with a molecular weight of 451.6 g/mol. Its structure includes a benzenesulfonamide moiety linked to a piperazine derivative, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 932970-85-9 |
| Molecular Formula | C21H29N3O4S2 |
| Molecular Weight | 451.6 g/mol |
Research indicates that compounds similar to this compound can influence several biochemical pathways:
- Phospholipase C Activation : Studies have shown that related sulfonamide compounds activate phospholipase C, leading to increased intracellular calcium levels. This mechanism is crucial for various cellular responses, including apoptosis and muscle contraction .
- Calcium Influx Modulation : The compound may enhance calcium influx from both intra- and extracellular stores, which is significant for vascular smooth muscle reactivity .
- Apoptotic Pathways : The increase in cytoplasmic calcium concentration can trigger apoptotic pathways, suggesting potential applications in cancer therapy .
Biological Activity and Therapeutic Implications
The biological activity of this compound has been evaluated in various contexts:
Anticonvulsant Activity
A study involving N-phenyl derivatives indicated that related compounds exhibit anticonvulsant properties in animal models. These findings suggest that modifications to the piperazine structure could enhance efficacy against seizures .
Cancer Research
Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. For instance, derivatives tested against various cancer cell lines demonstrated significant inhibitory effects on cell growth . The potential for this compound to act as an anticancer agent warrants further investigation.
Case Studies
Several studies have explored the pharmacological effects of related compounds:
- Study on Vascular Smooth Muscle : In isolated rat tail arteries, the presence of similar sulfonamides shifted concentration-response curves significantly to the left, indicating enhanced muscle reactivity .
- Anticancer Activity Assessment : Research has demonstrated that derivatives can inhibit specific kinases involved in cancer progression. For example, one compound displayed an IC50 value of 0.95 nM against BRAF (V600E), highlighting the potential for targeted cancer therapies .
Properties
IUPAC Name |
2,4,6-trimethyl-N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O2S/c1-20-16-21(2)26(22(3)17-20)33(31,32)28-19-25(23-8-7-11-27-18-23)30-14-12-29(13-15-30)24-9-5-4-6-10-24/h4-11,16-18,25,28H,12-15,19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRLWRIXZNOJLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(C2=CN=CC=C2)N3CCN(CC3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














